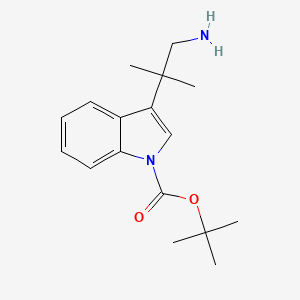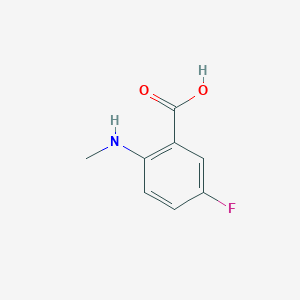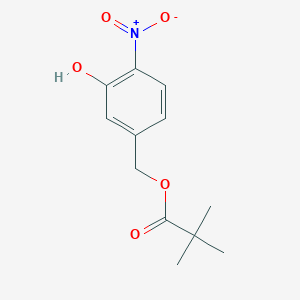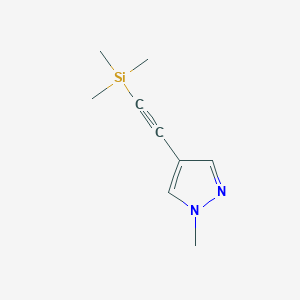
1-Methyl-4-((trimethylsilyl)ethynyl)-1H-pyrazole
Overview
Description
“1-Methyl-4-((trimethylsilyl)ethynyl)-1H-pyrazole” is an organic compound that contains a pyrazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms. It also has a methyl group attached to one of the nitrogen atoms and a trimethylsilyl ethynyl group attached to the 4-position of the pyrazole ring .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the pyrazole ring, followed by the introduction of the methyl and trimethylsilyl ethynyl groups. Pyrazoles can be synthesized through the reaction of α,β-unsaturated carbonyl compounds with hydrazine. The trimethylsilyl ethynyl group could potentially be introduced through a Sonogashira coupling reaction .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrazole ring, along with the attached methyl and trimethylsilyl ethynyl groups. The trimethylsilyl group is a common protecting group in organic synthesis and is known for its volatility and reactivity with various reagents .Chemical Reactions Analysis
The chemical reactions involving this compound would largely depend on the reactivity of the pyrazole ring and the trimethylsilyl ethynyl group. Pyrazoles are known to participate in various reactions, including nucleophilic substitutions and additions, oxidations, and reductions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the presence of the pyrazole ring and the trimethylsilyl ethynyl group. For instance, the compound is likely to be relatively stable due to the presence of the aromatic pyrazole ring .Scientific Research Applications
Protective Group in Lithiation Reactions
1-Methyl-4-((trimethylsilyl)ethynyl)-1H-pyrazole is used in lithiation reactions, which is a method for forming carbon-lithium bonds. It acts as a protecting group in the metallation of related pyrazole compounds. This role is vital for subsequent reactions with various electrophiles, leading to substituted pyrazoles after deprotection. Such reactions are fundamental in synthesizing biologically active compounds and complex molecular architectures (Fugina et al., 1992).
Structural and Spectral Analysis
In the field of material science and chemistry, 1-Methyl-4-((trimethylsilyl)ethynyl)-1H-pyrazole is often used for structural and spectral investigations. Studies include the use of NMR (Nuclear Magnetic Resonance), FT-IR (Fourier Transform Infrared) spectroscopy, and X-ray diffraction techniques. These analyses are crucial for understanding the physical and chemical properties of pyrazole derivatives and their potential applications in various fields (Viveka et al., 2016).
Synthesis of Alkynylpyrazoles
The compound is involved in the synthesis of alkynylpyrazoles, a class of compounds with significant potential in medicinal chemistry and materials science. The method involves condensation reactions, allowing the chemoselective formation of these compounds. The versatility and high yields of this approach make it a valuable method in synthetic chemistry (Pankova et al., 2012).
Research in Organic Chemistry
In organic chemistry, 1-Methyl-4-((trimethylsilyl)ethynyl)-1H-pyrazole is used to study various chemical reactions like carbodesilylation and halodesilylation. These studies are essential for understanding reaction mechanisms and developing new synthetic routes for complex organic molecules (Effenberger & Krebs, 1984).
Crystallographic Studies
Crystallographic studies of 1-Methyl-4-((trimethylsilyl)ethynyl)-1H-pyrazole derivatives are important for understanding molecular structures and properties. These studies provide insights into molecular geometry, bonding patterns, and intermolecular interactions, which are crucial for designing new materials and pharmaceuticals (Ferrence & Kocher, 2015).
Safety And Hazards
Future Directions
The study and application of pyrazole derivatives are active areas of research in medicinal chemistry due to their wide range of biological activities. Therefore, “1-Methyl-4-((trimethylsilyl)ethynyl)-1H-pyrazole” and similar compounds could potentially be of interest in the development of new pharmaceuticals .
properties
IUPAC Name |
trimethyl-[2-(1-methylpyrazol-4-yl)ethynyl]silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2Si/c1-11-8-9(7-10-11)5-6-12(2,3)4/h7-8H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIPGLFARXMXYKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C#C[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-4-((trimethylsilyl)ethynyl)-1H-pyrazole | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-Butyl 2-(1,4-dioxaspiro[4.5]decan-8-yl)hydrazinecarboxylate](/img/structure/B1527654.png)
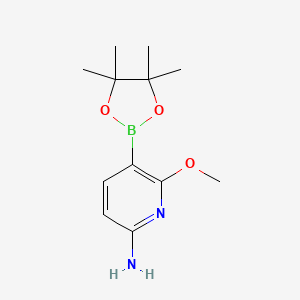
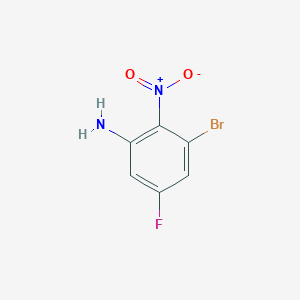
![Furo[3,2-c]pyridin-2-ylmethanol](/img/structure/B1527659.png)
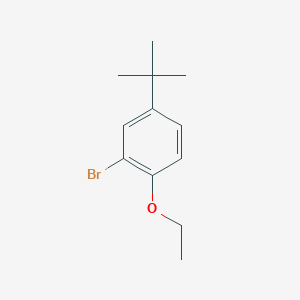
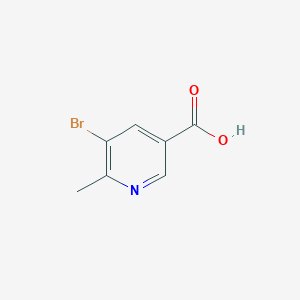
![tert-Butyl 6-formyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate](/img/structure/B1527664.png)
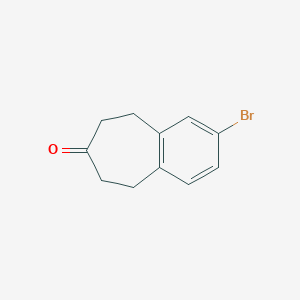
![2-Bromo-5H-pyrrolo[2,3-B]pyrazine-7-carbaldehyde](/img/structure/B1527668.png)

![(S)-5-tert-Butyl 6-methyl 5-azaspiro[2.4]heptane-5,6-dicarboxylate](/img/structure/B1527671.png)
